molecular formula C12H16ClNO3 B6270116 rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 2307773-23-3

rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6270116
CAS No.: 2307773-23-3
M. Wt: 257.7
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Description

Rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Hydroxyphenyl Group: This step may involve a substitution reaction where a hydroxyphenyl group is introduced to the pyrrolidine ring.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate: Without the hydrochloride salt.

    Ethyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate: With an ethyl ester group instead of a methyl ester.

    (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid: The free acid form.

Uniqueness

Rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity compared to similar compounds.

Properties

CAS No.

2307773-23-3

Molecular Formula

C12H16ClNO3

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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